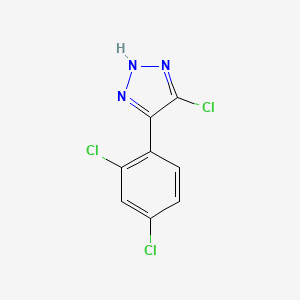
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl chloroacetate, followed by cyclization with sodium azide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of 4-chloro-5-(2,4-dichlorophenyl)-1,2,3-triazoline.
Substitution: Formation of azido derivatives when reacted with sodium azide.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Wirkmechanismus
The mechanism of action of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-(2,4-dichlorophenyl)-1H-1,2,3-triazole
- 5-chloro-4-(2,4-dichlorophenyl)-2H-1,2,3-triazole
- 3-chloro-5-(2,4-dichlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its stability and make it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H4Cl3N3 |
|---|---|
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
4-chloro-5-(2,4-dichlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H4Cl3N3/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H,12,13,14) |
InChI-Schlüssel |
XMLRHQXWULLTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


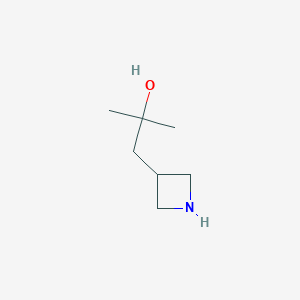

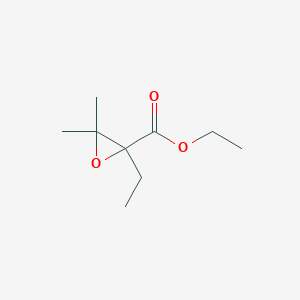
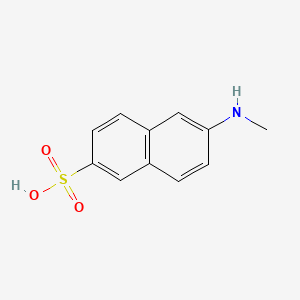
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)
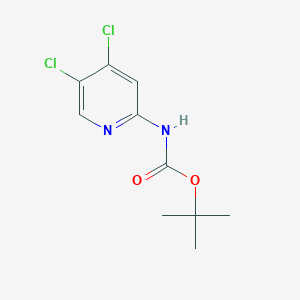
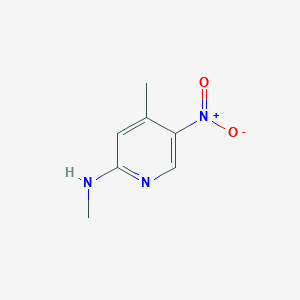
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
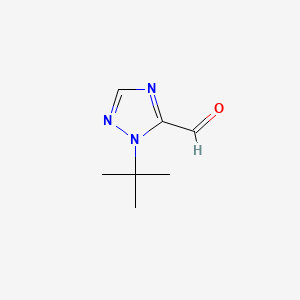
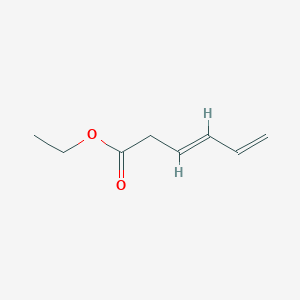
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)

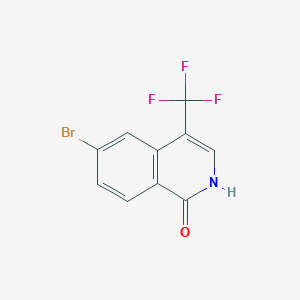
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
